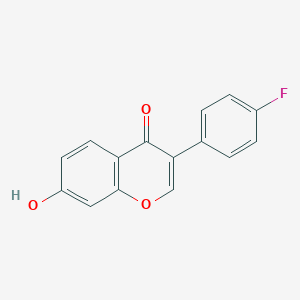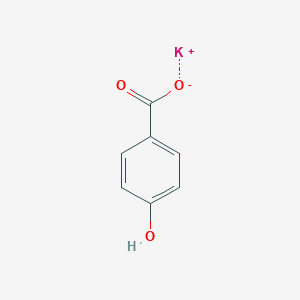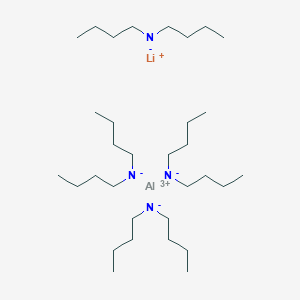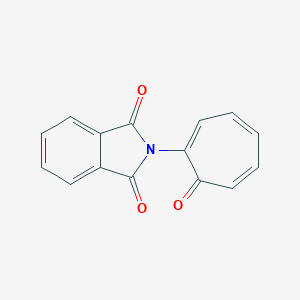
2,4-dimethyl-1H-pyrrole-3-carboxylic Acid
描述
2,4-dimethyl-1H-pyrrole-3-carboxylic Acid is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-4-3-8-5(2)6(4)7(9)10/h3,8H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPJVSRTTKVMEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388521 | |
| Record name | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17106-13-7 | |
| Record name | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17106-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid in pharmaceutical research?
A: this compound serves as a key building block in synthesizing various compounds, including Sunitinib (SU11248) [, ]. Sunitinib is a potent tyrosine kinase inhibitor with antitumor and antiangiogenic properties, demonstrating the potential of this compound derivatives in pharmaceutical research [, ].
Q2: How does Sunitinib interact with its targets to exert its therapeutic effects?
A: Sunitinib targets multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), KIT, and FLT3 [, ]. It inhibits these kinases by competing for the ATP-binding site, effectively blocking downstream signaling pathways involved in tumor growth and angiogenesis [].
Q3: Can you describe the structure-activity relationship (SAR) studies conducted on this compound derivatives?
A: Researchers explored modifications to the this compound scaffold to improve its antitumor properties and pharmaceutical characteristics []. Introducing different substituents on the indole ring and modifying the amide side chain significantly influenced the compounds' potency, solubility, and bioavailability [, ]. This highlights the importance of SAR studies in optimizing the properties of drug candidates.
Q4: What are some of the challenges encountered during the synthesis of this compound derivatives, and how have they been addressed?
A: Traditional synthesis routes for Sunitinib faced limitations in terms of efficiency and cost-effectiveness []. Researchers have developed improved synthetic methods, such as a solvent-free decarboxylation process and a one-pot reaction strategy, to enhance yield and reduce production costs [, ]. These advancements contribute to the feasibility of large-scale production and accessibility of these compounds for research and clinical applications.
Q5: What analytical techniques are employed to characterize and quantify this compound derivatives?
A: Various analytical techniques are used to characterize these compounds, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis []. These methods provide insights into the structure, purity, and composition of the synthesized compounds, ensuring their quality and aiding in the development process.
Q6: What preclinical studies have been conducted to evaluate the efficacy of Sunitinib?
A: Sunitinib demonstrated dose-dependent hair depigmentation in mice, serving as a biological readout for KIT inhibition []. This effect was reversible upon treatment cessation and involved inhibition of melanocyte function rather than cell death []. Additionally, Sunitinib effectively inhibited the growth of various cancer cell lines in vitro, including those derived from the breast, lung, colon, and pancreas [, ].
Q7: Are there any known polymorphs or salt forms of this compound derivatives, and what is their significance?
A: Researchers have identified polymorphs and salt forms of Sunitinib, such as citrate and phosphate salts [, , ]. These different solid forms can exhibit variations in properties like solubility, stability, and bioavailability, influencing the compound's overall pharmaceutical performance [, , ]. Understanding and controlling the solid-state properties of drug candidates are crucial for successful drug development.
Q8: What is the current status of Sunitinib in clinical trials?
A: Sunitinib has undergone Phase I clinical trials for cancer treatment []. Notably, hair depigmentation, observed in preclinical studies, was also reported in patients receiving Sunitinib, highlighting the translational relevance of preclinical findings []. Further clinical trials are necessary to fully evaluate the safety and efficacy of Sunitinib for different cancer indications.
Q9: What are the future directions for research on this compound derivatives?
A9: Future research may explore:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B95223.png)







![[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B95237.png)


